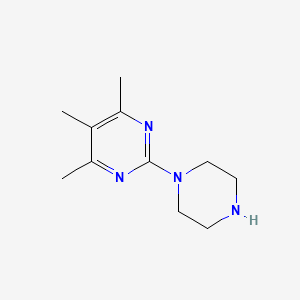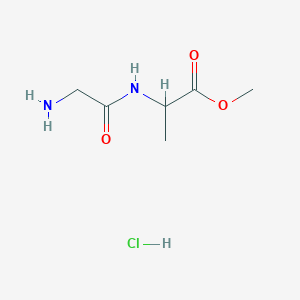
Methyl 2-(2-aminoacetamido)propanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-GLY-ALA-OME HCL, also known as Glycyl-L-alanine methyl ester hydrochloride, is a dipeptide derivative. It is commonly used in biochemical research and has applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its white crystalline powder form and is soluble in water.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-GLY-ALA-OME HCL typically involves the coupling of glycine and alanine methyl ester. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of H-GLY-ALA-OME HCL often employs solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid resin. The final product is then cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC) .
化学反応の分析
Types of Reactions
H-GLY-ALA-OME HCL can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous solutions of strong acids or bases, such as hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Hydrolysis: Glycyl-L-alanine.
Oxidation: Nitroso or nitro derivatives of the peptide.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
H-GLY-ALA-OME HCL has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic peptides.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques
作用機序
The mechanism of action of H-GLY-ALA-OME HCL involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide bond in the compound can be recognized and cleaved by proteolytic enzymes, leading to the release of the constituent amino acids. This process is crucial for studying enzyme kinetics and substrate specificity .
類似化合物との比較
Similar Compounds
Glycyl-L-alanine: The non-methylated form of H-GLY-ALA-OME HCL.
Glycyl-L-alanine ethyl ester: An ethyl ester derivative with similar properties.
Glycyl-L-alanine amide: An amide derivative used in similar biochemical studies
Uniqueness
H-GLY-ALA-OME HCL is unique due to its methyl ester group, which makes it more lipophilic compared to its non-methylated counterparts. This property enhances its solubility in organic solvents and its ability to interact with hydrophobic environments, making it particularly useful in certain biochemical and industrial applications .
特性
分子式 |
C6H13ClN2O3 |
|---|---|
分子量 |
196.63 g/mol |
IUPAC名 |
methyl 2-[(2-aminoacetyl)amino]propanoate;hydrochloride |
InChI |
InChI=1S/C6H12N2O3.ClH/c1-4(6(10)11-2)8-5(9)3-7;/h4H,3,7H2,1-2H3,(H,8,9);1H |
InChIキー |
MRSZXYSIBHQNOR-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)OC)NC(=O)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


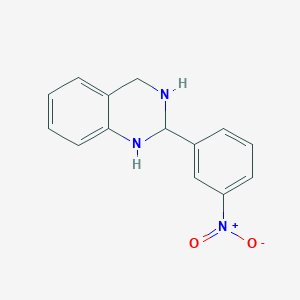
![Acetic acid methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13898251.png)
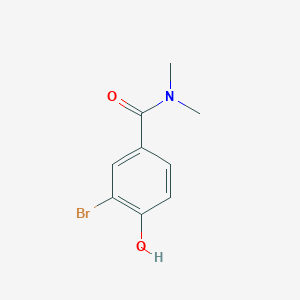

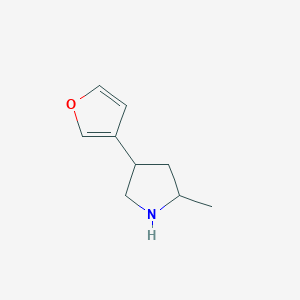
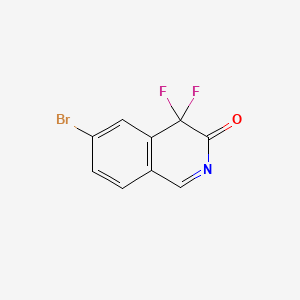
![Thieno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13898288.png)
![9-[3-(3,5-Dimethyl-1-piperazinyl)propyl]carbazole dihydrochloride](/img/structure/B13898295.png)
![[2-(Difluoromethyl)-4-fluoro-phenyl]hydrazine;hydrochloride](/img/structure/B13898296.png)
![1-[(5S)-3-phenyl-5-propan-2-yl-2-sulfanylideneimidazolidin-1-yl]ethanone](/img/structure/B13898303.png)
![1-[5-(4-Chlorobutyl)-1,3-dihydroisoindol-2-yl]ethanone](/img/structure/B13898310.png)
![3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid ethyl ester](/img/structure/B13898314.png)

